molecular formula C14H20O3 B3114085 Tert-butyl 3-(4-hydroxy-3-methylphenyl)propanoate CAS No. 1994365-43-3

Tert-butyl 3-(4-hydroxy-3-methylphenyl)propanoate

Cat. No. B3114085
CAS RN: 1994365-43-3
M. Wt: 236.31 g/mol
InChI Key: DHNZTYDKRWHTHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of “Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate” involves the base-catalysed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, forming an intermediate butyl-phloretic ester. High-temperature transesterification of this with stearyl alcohol gives the final product .


Molecular Structure Analysis

The molecular structure of a compound defines its properties and reactivity. The related compound “Methyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate” has a molecular formula of C15H22O3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For the related compound “Methyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate”, the average mass is 250.333 Da and the monoisotopic mass is 250.156891 Da .

Scientific Research Applications

Antifungal Nanosponge Hydrogel

Background: Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate (ODHP) was extracted from the culture broth of soil isolate Alcaligenes faecalis and demonstrated promising antimycotic activity.

Application: Researchers have formulated ODHP-loaded β-cyclodextrins (CD) nanosponge (NS) hydrogel (HG) to control skin fungal ailments. Nanosponges enhance the retention of active agents in the skin. The hydrogel, incorporating these nanosponges, exhibited:

Antagonistic Activity Against Fungi

Background: A soil bacterial isolate expressed significant antagonistic activity against Candida albicans and Aspergillus niger.

Application: This compound could be explored as a natural antifungal agent, potentially replacing or complementing existing treatments .

Hindered Phenolic Antioxidant

Background: Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is a hindered phenolic antioxidant commonly used as a polymer stabilizer.

Application: In polymer chemistry, it contributes to stabilizing polymers by preventing degradation due to oxidation .

Potential Topical Delivery Agent

Background: ODHP-NS-HG formulation was statistically optimized and showed enhanced skin permeability.

Application: As a carrier, the nanosponge hydrogel could improve the topical delivery of ODHP, making it a potential candidate for dermatological applications .

Bioautography for Antifungal Activity

Background: Pooled fractions containing ODHP were tested for antifungal activity.

Application: The bioautography method can be employed to assess the antifungal potential of ODHP against Candida albicans .

Polymer Stabilization

Background: ODHP is derived from 2,6-di-tert-butylphenol via base-catalyzed Michael addition with methyl acrylate.

Application: In polymer industry, it serves as a stabilizer, enhancing the longevity and performance of various polymer materials .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, “tert-Butyl bromoacetate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and harmful if swallowed. It causes severe skin burns and eye damage and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 3-(4-hydroxy-3-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-10-9-11(5-7-12(10)15)6-8-13(16)17-14(2,3)4/h5,7,9,15H,6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNZTYDKRWHTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(4-hydroxy-3-methylphenyl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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